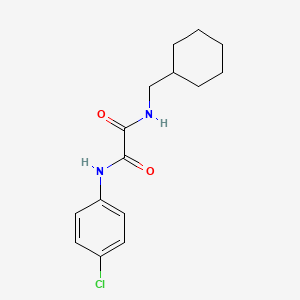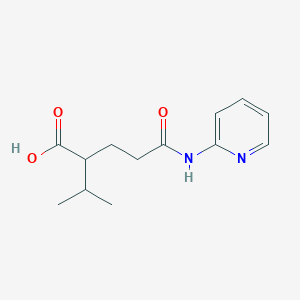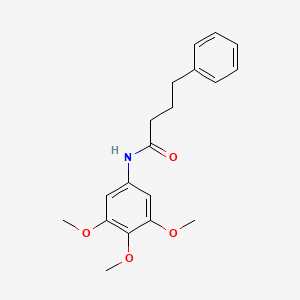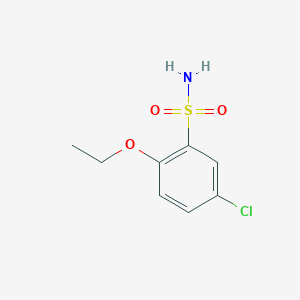![molecular formula C16H17F3N4O3 B4389333 ethyl 4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4389333.png)
ethyl 4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate
Übersicht
Beschreibung
Ethyl 4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate is a chemical compound that has been widely studied in scientific research. It is commonly referred to as EFP and is known for its potential use as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of EFP is not fully understood, but it is believed to act through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes and receptors involved in inflammation and cancer progression. Additionally, EFP has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
EFP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Additionally, EFP has been shown to inhibit the activity of certain enzymes involved in cancer progression, such as matrix metalloproteinases. EFP has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EFP in lab experiments is its potential use as a therapeutic agent for various diseases. Additionally, EFP has been shown to have low toxicity and good bioavailability, making it a suitable candidate for further development as a therapeutic agent. However, one of the limitations of using EFP in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action of EFP and its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of EFP. One potential direction is the development of EFP as a therapeutic agent for various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of EFP and its potential use as a diagnostic tool for certain diseases. Furthermore, the development of novel synthesis methods and purification techniques for EFP could lead to improved yields and purity of the compound. Overall, the study of EFP has the potential to lead to the development of new therapeutic agents and diagnostic tools for various diseases.
Wissenschaftliche Forschungsanwendungen
EFP has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. Additionally, EFP has been investigated for its potential use as a diagnostic tool for certain diseases due to its ability to bind to specific receptors.
Eigenschaften
IUPAC Name |
ethyl 4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3/c1-2-25-15(24)23-7-5-22(6-8-23)14-20-11(12-4-3-9-26-12)10-13(21-14)16(17,18)19/h3-4,9-10H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAFVGXISBLFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-chlorophenyl)-4-cyano-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4389250.png)



![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389266.png)
![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4389280.png)

![N-(5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4389303.png)
![1-{[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-methylindoline](/img/structure/B4389308.png)
![methyl 5-methyl-4-oxo-3-(2-oxo-2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4389310.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4389319.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4389323.png)

